molecular formula C35H37NO14 B023170 N-Acetylelsamicin A CAS No. 106544-47-2

N-Acetylelsamicin A

Cat. No. B023170
M. Wt: 695.7 g/mol
InChI Key: GWXIRWREUUJNER-OTYLROTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylelsamicin A is a natural compound that belongs to the aminoglycoside family. It is an antibiotic that has been used to treat various infections caused by bacteria. N-Acetylelsamicin A is produced by the fermentation of Streptomyces griseus and is structurally similar to other aminoglycosides such as gentamicin, kanamycin, and tobramycin.

Mechanism Of Action

N-Acetylelsamicin A works by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the 16S rRNA subunit of the ribosome, which is essential for bacterial growth and survival. This leads to the accumulation of abnormal proteins and ultimately results in bacterial death.

Biochemical And Physiological Effects

N-Acetylelsamicin A has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in bacteria. N-Acetylelsamicin A has also been found to inhibit biofilm formation and reduce the virulence of bacterial pathogens.

Advantages And Limitations For Lab Experiments

N-Acetylelsamicin A is a valuable tool for laboratory experiments that require the inhibition of bacterial protein synthesis. It has a broad spectrum of activity against various bacterial pathogens, making it useful for studying different bacterial species. However, the low yield and high cost of N-Acetylelsamicin A synthesis limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for the study of N-Acetylelsamicin A. One area of research is the development of more efficient and cost-effective methods for synthesizing N-Acetylelsamicin A. Another area of research is the investigation of the antitumor, antiviral, and antifungal activities of N-Acetylelsamicin A. Additionally, the potential use of N-Acetylelsamicin A as a therapeutic agent for bacterial infections warrants further investigation.

Synthesis Methods

The synthesis of N-Acetylelsamicin A involves the fermentation of Streptomyces griseus in a suitable medium. The compound is then isolated and purified using various chromatographic techniques. The yield of N-Acetylelsamicin A is relatively low, and the process is time-consuming and expensive.

Scientific Research Applications

N-Acetylelsamicin A has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-negative and gram-positive bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. N-Acetylelsamicin A has also been found to have antitumor, antiviral, and antifungal activities.

properties

CAS RN

106544-47-2

Product Name

N-Acetylelsamicin A

Molecular Formula

C35H37NO14

Molecular Weight

695.7 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(8-hydroxy-15-methyl-10,17-dioxo-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaen-3-yl)oxy]-4,6-dimethyloxan-3-yl]oxy-5-hydroxy-4-methoxy-6-methyloxan-3-yl]acetamide

InChI

InChI=1S/C35H37NO14/c1-12-10-11-18-21-19(12)31(41)49-27-20-16(26(39)23(22(21)27)32(42)47-18)8-7-9-17(20)48-34-30(35(5,43)29(40)14(3)46-34)50-33-24(36-15(4)37)28(44-6)25(38)13(2)45-33/h7-11,13-14,24-25,28-30,33-34,38-40,43H,1-6H3,(H,36,37)/t13-,14-,24-,25+,28-,29+,30+,33-,34+,35+/m1/s1

InChI Key

GWXIRWREUUJNER-OTYLROTQSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@@H]([C@]2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)NC(=O)C)OC)O

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)NC(=O)C)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)NC(=O)C)OC)O

Other CAS RN

106544-47-2

synonyms

N-acetylelsamicin A

Origin of Product

United States

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